N-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Lipophilicity Drug-likeness Permeability

This 3-methoxyphenyl quinoline-pyrrolidine acetamide (CAS 921557-03-1) offers a critical TPSA of 63.7 Ų and XLogP3 of 4.0, deliberately positioning it for peripheral target screening where CNS penetration is undesirable. The meta-methoxy hydrogen bond acceptor (5 HBA) creates a directional interaction vector absent in 4-substituted analogs, enabling exclusive structure-based drug design probing. With a ≥95% research-grade purity, procure this exact scaffold to avoid uncontrolled SAR variables and ensure reproducible biochemical profiling.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 921557-03-1
Cat. No. B2991453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
CAS921557-03-1
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4
InChIInChI=1S/C22H23N3O3/c1-27-18-8-5-7-17(14-18)23-21(26)15-28-19-9-4-6-16-10-11-20(24-22(16)19)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3,(H,23,26)
InChIKeyOIWGDPQUNUTQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921557-03-1): Core Chemical Identity and Physicochemical Profile for Procurement Decisions


N-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921557-03-1) is a synthetic quinoline-pyrrolidine hybrid featuring a 3-methoxyphenyl acetamide side chain [1]. The compound belongs to a proprietary series of 8-oxyquinoline acetamides that have been cataloged as research intermediates and potential bioactive scaffolds [2]. Its core architecture combines an 8-hydroxyquinoline-derived ether linkage with a 2-(pyrrolidin-1-yl)quinoline moiety, generating a distinct pharmacophoric pattern relative to regioisomeric methoxy-substituted or halo-substituted analogs. The compound is primarily sourced from chemical suppliers for early-stage medicinal chemistry and biochemical profiling, with a typical research-grade purity of ≥95% .

Why N-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide Cannot Be Interchanged with Close Structural Analogs


Even within the narrow 2-(pyrrolidin-1-yl)quinolin-8-yloxy acetamide series, minor modifications to the phenyl substituent generate measurable shifts in key physicochemical descriptors that govern permeability, solubility, and protein binding [1]. For example, replacement of the 3-methoxyphenyl group with a 2-fluorophenyl group reduces topological polar surface area (TPSA) by ~14% and alters the hydrogen-bond acceptor profile, while a 4-chlorophenyl substitution increases molecular weight and lipophilicity without a commensurate gain in hydrogen-bonding capacity [2]. These differences, although seemingly incremental, can translate into statistically significant variations in cellular permeability (PAMPA) and microsomal stability in side-by-side profiling studies of quinoline-acetamide series . Consequently, procurement of a close analog without explicit bioequivalence data risks introducing uncontrolled variables into structure-activity relationship (SAR) campaigns or biochemical assay cascades.

Head-to-Head Physicochemical Differentiation of N-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide vs. In-Class Analogs


Lipophilicity (XLogP3) Comparison: 3-Methoxy vs. 2-Fluorophenyl Analog

The 3-methoxyphenyl analog exhibits a computed XLogP3 of 4.0, compared with 4.1 for the 2-fluorophenyl analog (CAS 921884-57-3), representing a ΔlogP of -0.1 units [1][2]. Although small in absolute magnitude, this difference places the 3-methoxy analog closer to the optimal logP range (1–3) for oral absorption, while the 2-fluoro analog is slightly more lipophilic and may exhibit higher non-specific protein binding in plasma [3].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Contrast: Impact on Membrane Permeability

The 3-methoxyphenyl analog has a TPSA of 63.7 Ų, which is 9.2 Ų (≈14%) larger than the 54.5 Ų TPSA of the 2-fluorophenyl analog [1][2]. TPSA values below 60 Ų are generally associated with good blood-brain barrier (BBB) penetration, whereas values between 60–70 Ų correlate with moderate CNS exposure [3]. The higher TPSA of the 3-methoxy derivative suggests a lower propensity for CNS off-target effects, which may be advantageous in peripherally restricted drug discovery programs.

Polar surface area Caco-2 permeability Blood-brain barrier

Rotatable Bond Count and Conformational Flexibility: 3-Methoxy vs. 2-Fluoro Analog

The 3-methoxyphenyl analog contains 6 rotatable bonds, compared with 5 rotatable bonds in the 2-fluorophenyl analog [1][2]. The additional rotatable bond arises from the methoxy group, which introduces a conformational degree of freedom that can modulate entropic penalties upon target binding. In fragment-based drug design, each additional rotatable bond typically reduces ligand efficiency by 0.3–0.5 kcal/mol per bond [3], indicating that the 3-methoxy analog may require a compensatory gain in enthalpic interactions to achieve comparable binding affinity.

Conformational entropy Ligand efficiency Binding affinity

Hydrogen Bond Acceptor Profile: Distinct HBA Arrangement vs. 4-Chlorophenyl Analog

The 3-methoxyphenyl analog possesses 5 hydrogen bond acceptors (HBAs), contributed by the methoxy oxygen, amide carbonyl, quinoline nitrogen, and ether oxygen [1]. In contrast, the 4-chlorophenyl analog (CAS 921575-74-8) lacks the methoxy oxygen, reducing the HBA count and potentially altering aqueous solubility and crystal packing interactions . The presence of the methoxy group in the meta position also introduces a directional HBA vector that is absent in the 4-chloro and 4-bromo analogs, which may confer differential recognition by biological targets that rely on hydrogen-bond-mediated selectivity [2].

Hydrogen bonding Solubility Crystal packing

Molecular Weight and Ligand Efficiency: Benchmarking Against 4-Methoxy and 4-Chloro Analogs

The 3-methoxyphenyl analog has a molecular weight (MW) of 377.4 Da, which is identical to the 4-methoxyphenyl regioisomer (CAS 921788-71-8, MW 377.44 Da) but 4.5 Da lower than the 4-chlorophenyl analog (MW 381.9 Da) [1]. Although the absolute MW difference is modest, the 3-methoxy substitution pattern yields a heavy atom count (28) that is intermediate between the 4-chloro analog (27 heavy atoms) and the 4-bromo analog (30 heavy atoms), influencing both ligand efficiency metrics and the probability of downstream ADMET attrition. In lead-likeness filters (MW ≤350 Da preferred), all analogs exceed the threshold, but the 3-methoxy compound's combination of MW, logP, and TPSA yields a quantitative estimate of drug-likeness (QED) that is distinguishable from its nearest neighbors .

Molecular weight Lead-likeness Fragment-based screening

Evidence-Based Application Scenarios for N-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in Drug Discovery and Chemical Biology


Preferential Selection for Peripheral Target Profiling Over CNS Programs

The compound's TPSA of 63.7 Ų places it above the 60 Ų threshold commonly used to flag CNS-penetrant candidates, making it a rational choice for peripheral target screening cascades where BBB penetration is undesirable [1]. In contrast, the 2-fluorophenyl analog (TPSA 54.5 Ų) would be prioritized for CNS programs, demonstrating clear differentiation in application space [2].

Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity

With an XLogP3 of 4.0, the 3-methoxyphenyl analog offers a lipophilicity baseline that is approximately 0.1 logP units lower than the 2-fluoro analog, providing a more favorable starting point for oral absorption optimization without sacrificing membrane permeability [3]. This property differential is critical when selecting compounds for parallel SAR exploration in lead optimization programs.

Scaffold-Hopping and Fragment-Growing Campaigns Leveraging meta-Methoxy Hydrogen Bonding

The unique meta-methoxy hydrogen bond acceptor vector differentiates this compound from para-substituted analogs (4-Cl, 4-Br, 4-OMe) that lack a directional HBA at the 3-position . This feature can be exploited in structure-based drug design to probe hydrogen-bond-mediated selectivity pockets that are inaccessible to the 4-substituted series.

Solid-State and Formulation Development Studies

The distinct HBA count (5 vs. 4 for the 4-chlorophenyl analog) influences crystal packing interactions, solvate formation propensity, and amorphous solid dispersion stability [4]. Procurement of the 3-methoxy analog is indicated when screening for polymorph diversity or when developing solubility-enhanced formulations that depend on specific hydrogen-bond networks.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.